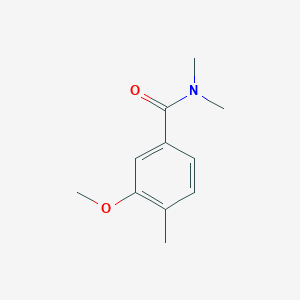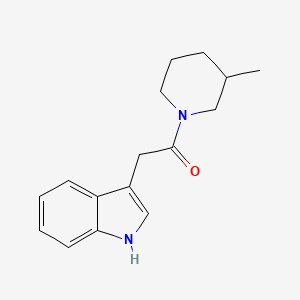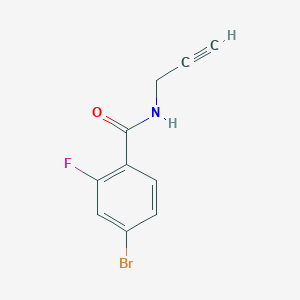
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide is a chemical compound that has been widely studied in the field of scientific research. This compound is also known as JNJ-10198409 and has been found to have potential applications in various fields, including cancer research, neuroscience, and immunology.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the inhibition of specific proteins that are involved in various cellular processes. In cancer cells, it has been found to inhibit the activity of a protein called Aurora kinase A, which is involved in cell division. In neurodegenerative diseases, it has been found to inhibit the activity of a protein called glycogen synthase kinase-3 beta, which is involved in the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells by targeting specific proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific application. In cancer research, it has been found to inhibit the growth of cancer cells and induce cell death. In neuroscience, it has been found to improve cognitive function and reduce the formation of beta-amyloid plaques in the brain. In immunology, it has been found to modulate the activity of immune cells and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide in lab experiments include its specificity and potency in targeting specific proteins. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide. In cancer research, it could be further studied as a potential treatment for various types of cancer. In neuroscience, it could be studied as a potential treatment for other neurodegenerative diseases. In immunology, it could be studied as a potential treatment for autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with pyridine-2-carboxyaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide has been found to have potential applications in various fields of scientific research. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting specific proteins. In neuroscience, it has been found to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, it has been shown to have potential as an immunomodulatory agent.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-7-17-15(9-12)16(10-13(2)21-17)18(22)20-11-14-5-3-4-8-19-14/h3-10H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHAQCUHBHAAGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(benzylamino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7465619.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)

![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)



![3-[(E)-3-phenylprop-2-enyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7465672.png)
![3-methyl-N-[(2-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7465685.png)

![6-chloro-N-propan-2-ylimidazo[2,1-b][1,3]thiazole-5-carboxamide](/img/structure/B7465713.png)
![N-[[4-(3-methylpiperidine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7465720.png)